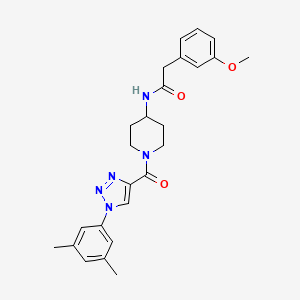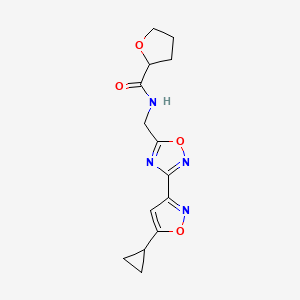
3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride" is a derivative of the 3,4-dihydro-2H-1-benzopyran class, which has been studied for its potential pharmacological properties, particularly in relation to dopaminergic activity. This class of compounds has been synthesized and evaluated for their affinity and selectivity towards dopamine receptors, with some showing potent D1 antagonist properties in vitro .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 3-substituted 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans were prepared and evaluated for their dopaminergic activity, with the synthesis involving steps such as addition, hydrolysis, cyclization, oximation, esterification, and Neber rearrangement reaction . The synthesis of methoxy and hydroxy derivatives of 3,4-dihydro-3-(di-n-propylamino)-2H-1-benzopyran has also been reported, starting from commercially available o-hydroxybenzaldehydes .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the structure of 3-amino-6-methoxy-3,4-dihydro-2H- benzopyran-4-one hydrochloride, an intermediate of dopamine D3 receptor selective agonist PD128907, was confirmed by ^1HNMR, MS, and IR . Additionally, the crystal structure of a second monoclinic polymorph of a related compound was reported, providing insights into the molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their pharmacological evaluation. The direct HPLC resolution of the enantiomers of methoxy and hydroxy derivatives indicates the importance of stereochemistry in their biological activity . The synthesis process often involves the resolution of enantiomers, which can have different effects on dopaminergic activity, as seen in the case of compound (-)-1b, which is a more selective D-2 agonist compared to apomorphine .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of methoxy or hydroxy groups in the aromatic ring affects the enantioselectivity during chromatographic separation . The crystal structure analysis reveals the presence of intramolecular and intermolecular hydrogen bonds, which can affect the compound's stability and solubility .
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis :
- The compound reacts with primary amines under mild conditions to yield derivatives of 4-imino-3-alkyl-5-alkylimino-2-phenyl-3,4-dihydro-5H-[1]benzopyrano[3,4-c]-pyridine, which are hydrolyzed with acid to corresponding 5-pyridone derivatives. More vigorous conditions lead to Dimroth rearrangements, forming derivatives of 4-alkyl- (or aryl)amino-5-alkyl- (or aryl)imino-2-phenyl-5H-[1]benzopyrano-[3,4-c]pyridine (Reynolds, Vanallan, & Petropoulos, 1970).
- A Michael type addition of an amine to certain derivatives of the compound has been observed, leading to the formation of substituted pyran-3-ol derivatives, some of which demonstrate antimicrobial and anticoccidial activity (Georgiadis, 1976).
- The synthesis of 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride as an important intermediate of dopamine D3 receptor selective agonist PD128907 has been reported, highlighting its role in pharmacological research (Jin, 2006).
Pharmacological Research :
- Research on new enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans synthesized from (R)- and (S)-5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyran has shown their interactions with the 5-HT1A receptor. This study suggests potential therapeutic applications in mental health, particularly concerning serotonin receptors (Hammarberg et al., 2000).
- Another study prepared 3-amino-3-aminomethyl-2H-1-benzopyran and spiro[1-benzopyran-3(2H),2'-piperazine] derivatives, exploring their potential use in treating behavioral disorders like anxiety and depression, given their high affinity for 5-HT1A receptors (Comoy & Guillaumet, 1996).
Pharmacological Effects :
- A study on the synthesis of 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives found some compounds to be potent and selective coronary vasodilators, suggesting their use in treating heart-related conditions (Cho et al., 1996).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(methoxymethyl)-2,4-dihydrochromen-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-7-11(12)6-9-4-2-3-5-10(9)14-8-11;/h2-5H,6-8,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBUYOGWPOUBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC2=CC=CC=C2OC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553659.png)
![1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2553660.png)
![2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid](/img/structure/B2553662.png)

![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2553665.png)
![4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2553666.png)
![2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553667.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2553669.png)





